molecular formula C9H10BrFN2O5 B3266923 5-BroMo-3'-deoxy-3'-fluorouridine CAS No. 439579-22-3

5-BroMo-3'-deoxy-3'-fluorouridine

Cat. No.: B3266923
CAS No.: 439579-22-3
M. Wt: 325.09 g/mol
InChI Key: ICQANOOKDZLVDM-UAKXSSHOSA-N
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Description

5-Bromo-3’-deoxy-3’-fluorouridine: is a purine nucleoside analogue with significant antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is used primarily in scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3’-deoxy-3’-fluorouridine involves multiple steps, starting from the appropriate nucleoside precursors. The process typically includes halogenation and fluorination reactions under controlled conditions to introduce the bromine and fluorine atoms into the nucleoside structure .

Industrial Production Methods: Industrial production of 5-Bromo-3’-deoxy-3’-fluorouridine may involve continuous flow processes to ensure high yield and purity. These methods often utilize tubular diazotization reaction technology to prepare diazonium salts, reducing side reactions and improving stability .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions, where the bromine or fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Halogenation Reagents: Bromine and fluorine sources are used for halogenation.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues with different functional groups .

Scientific Research Applications

Chemistry: 5-Bromo-3’-deoxy-3’-fluorouridine is used as a building block in the synthesis of other nucleoside analogues. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of nucleoside analogues on cellular processes .

Medicine: The compound’s antitumor activity makes it a valuable candidate for cancer research. It is used to develop new chemotherapeutic agents targeting lymphoid malignancies .

Industry: In the pharmaceutical industry, 5-Bromo-3’-deoxy-3’-fluorouridine is used in the development of new drugs and therapeutic agents. Its unique properties make it a versatile compound for various applications .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3’-deoxy-3’-fluorouridine is unique due to its combined bromine and fluorine substitutions, which enhance its antitumor activity and specificity. This dual substitution allows for more effective targeting of cancer cells compared to other nucleoside analogues .

Properties

IUPAC Name

5-bromo-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQANOOKDZLVDM-UAKXSSHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-BroMo-3'-deoxy-3'-fluorouridine
Reactant of Route 2
5-BroMo-3'-deoxy-3'-fluorouridine
Reactant of Route 3
5-BroMo-3'-deoxy-3'-fluorouridine
Reactant of Route 4
5-BroMo-3'-deoxy-3'-fluorouridine
Reactant of Route 5
5-BroMo-3'-deoxy-3'-fluorouridine
Reactant of Route 6
5-BroMo-3'-deoxy-3'-fluorouridine

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